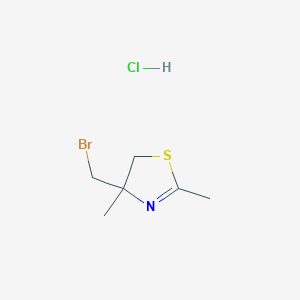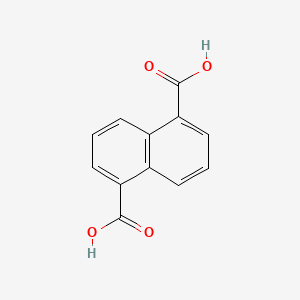
1,5-Naphthalenedicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenedicarboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of C12H8O4 and a molecular weight of 216.195 .
Synthesis Analysis
A sustainable route for the synthesis of naphthalenedicarboxylic acid derivatives has been developed via an integrated process consisting of Diels–Alder, dehydroaromatization, and hydrogenation with lignocellulose-derived dimethyl trans, trans-muconate and p-benzoquinone as raw reactants .Molecular Structure Analysis
The molecular structure of 1,5-Naphthalenedicarboxylic acid consists of isolated ScO6 octahedra interconnected by the carboxylate groups of linker molecules to form chains. These chains are connected by the naphthalene-moieties to form a three-dimensional framework with square-shaped pores and the organic group pointing into the pores .Chemical Reactions Analysis
The Lewis acid sites of Sn-Beta with porous structure promoted the efficient Diels–Alder reaction, and the excessive p-benzoquinone induced the dehydrogenation of the cycloadduct to dicarboxylate-substituted naphthoquinone .Physical And Chemical Properties Analysis
1,5-Naphthalenedicarboxylic acid has a molecular weight of 216.19 g/mol, a XLogP3 of 2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 216.04225873 g/mol, a monoisotopic mass of 216.04225873 g/mol, a topological polar surface area of 74.6 Ų, a heavy atom count of 16, a formal charge of 0, and a complexity of 269 .Aplicaciones Científicas De Investigación
Flame Retardant Materials
1,5-Naphthalenedicarboxylic acid (1,5-NDCA) serves as a building block for flame-retardant polymers and materials. Its aromatic structure contributes to improved fire resistance. Researchers have incorporated 1,5-NDCA into polymeric matrices to enhance their flame-retardant properties. These materials find applications in textiles, electronics, and construction materials .
Organic Synthesis
1,5-NDCA participates in organic synthesis reactions, including Diels–Alder reactions and dehydroaromatization processes. Researchers have developed sustainable routes for synthesizing derivatives of 1,5-NDCA using raw reactants such as dimethyl trans, trans-muconate and p-benzoquinone. These derivatives can be further functionalized for various applications .
Mecanismo De Acción
1,5-Naphthalenedicarboxylic acid, also known as Naphthalene-1,5-dicarboxylic Acid, is a chemical compound with the linear formula C12H8O4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that the compound is used by researchers as part of a collection of rare and unique chemicals
Biochemical Pathways
It’s known that the compound has been synthesized by reactions of naphthalene and its derivatives with alcohols and carbon tetrachloride in the presence of iron catalysts
Safety and Hazards
Direcciones Futuras
The transformation of accessible and renewable biomass resources into functionalized chemicals and polymer monomers has been one of the significant research fields in biorefinery. The key bottleneck is the lack of green technologies to synthesize those products traditionally manufactured from fossil feedstock .
Propiedades
IUPAC Name |
naphthalene-1,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-1-3-7-8(9)4-2-6-10(7)12(15)16/h1-6H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZOPXDTCDZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Naphthalenedicarboxylic acid | |
CAS RN |
7315-96-0 |
Source


|
| Record name | 1,5-naphthalenedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

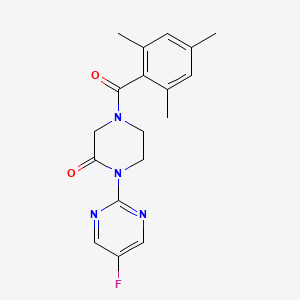
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2388171.png)
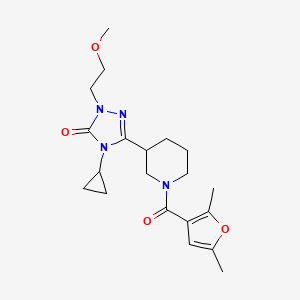
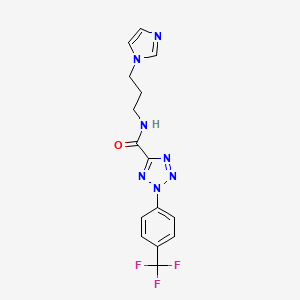
![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2388179.png)
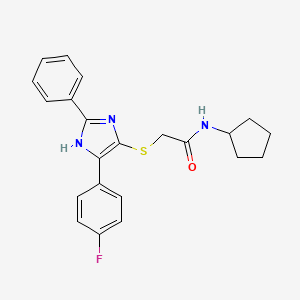
![4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B2388181.png)
![2-Benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388182.png)
![ethyl 2-[[(Z)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2388184.png)
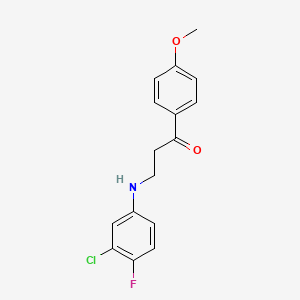
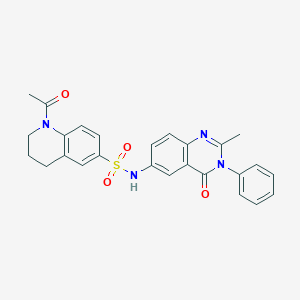
![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)

